2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

Catalog No.
S548580
CAS No.
344458-15-7
M.F
C17H18ClN3O2
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridi...

CAS Number

344458-15-7

Product Name

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

RURAZZMDMNRXMI-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl

Solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

PJ34; PJ-34; PJ 34; PJ-34 HCl; PJ-34 hydrochloride.

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl

Description

The exact mass of the compound 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, soluble in dilute HCl, soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PARP Inhibitor

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, also known as PJ34 hydrochloride, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of enzymes involved in DNA repair mechanisms []. PJ34 hydrochloride acts by binding to PARP enzymes, preventing them from performing their essential function in repairing DNA single-strand breaks. This can lead to cell death in cancer cells that are reliant on PARP-mediated DNA repair for survival [].

Anti-Cancer Research

Due to its PARP inhibitory activity, PJ34 hydrochloride has been investigated as a potential therapeutic agent in cancer treatment. Studies have shown that PJ34 hydrochloride can induce cell death in various cancer cell lines, including ovarian, breast, and prostate cancers [, ]. Furthermore, research suggests that PJ34 hydrochloride may be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy [].

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, commonly known as PJ34 hydrochloride, is a chemical compound with the molecular formula C₁₇H₁₈ClN₃O₂. It is a hydrochloride salt formed from equimolar amounts of PJ34 and hydrochloric acid. This compound is primarily recognized for its role as an inhibitor of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms, making it significant in cancer research and therapeutic applications .

The primary chemical reaction involving 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride is its interaction with poly(ADP-ribose) polymerase. The inhibition of this enzyme leads to the accumulation of DNA damage in cells, particularly in cancer cells that rely on this repair mechanism for survival. This reaction can be summarized as follows:

  • Inhibition Reaction:
    • Substrate: NAD⁺ (Nicotinamide adenine dinucleotide)
    • Enzyme: Poly(ADP-ribose) polymerase
    • Inhibitor: 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

The inhibition results in reduced levels of poly(ADP-ribose), leading to increased sensitivity of cancer cells to chemotherapeutic agents .

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride exhibits significant biological activity as a poly(ADP-ribose) polymerase inhibitor. Its primary biological effects include:

  • Antitumor Activity: By inhibiting DNA repair mechanisms, it enhances the efficacy of various chemotherapeutic agents, making it a potential candidate for combination therapies in cancer treatment.
  • Angiogenesis Inhibition: This compound has been shown to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

The synthesis of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride involves several steps:

  • Starting Materials: The synthesis typically begins with the appropriate phenanthridine derivative.
  • Formation of Amide Bond: The dimethylamino group is introduced via an amination reaction.
  • Hydrochloride Formation: The final step involves reacting the resultant compound with hydrochloric acid to form the hydrochloride salt.

Specific synthetic routes may vary based on the desired purity and yield but generally follow these outlined steps .

The applications of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride are primarily centered around its role in cancer research and therapy:

  • Cancer Treatment: As a poly(ADP-ribose) polymerase inhibitor, it is used in studies aimed at enhancing the effectiveness of chemotherapy.
  • Research Tool: It serves as a valuable tool in biological research for studying DNA repair mechanisms and cellular responses to DNA damage .

Interaction studies involving 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride have focused on its effects on various cancer cell lines. Key findings include:

  • Synergistic Effects: When combined with other chemotherapeutics, such as cisplatin or doxorubicin, it shows enhanced cytotoxicity due to its ability to inhibit DNA repair pathways.
  • Mechanism Elucidation: Studies have demonstrated that its interaction with poly(ADP-ribose) polymerase leads to increased apoptosis in cancer cells under stress conditions .

Several compounds exhibit similar biological activities or structural characteristics to 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride. These include:

Compound NameStructure TypeBiological Activity
OlaparibPARP InhibitorUsed in cancer therapy; specifically targets BRCA mutations.
RucaparibPARP InhibitorSimilar mechanism; used for ovarian and breast cancers.
NiraparibPARP InhibitorApproved for maintenance treatment in ovarian cancer.

Uniqueness

What sets 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride apart is its specific structure that allows for selective inhibition of poly(ADP-ribose) polymerase while exhibiting unique properties that enhance its effectiveness in combination therapies compared to other PARP inhibitors .

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, commonly known as PJ34, represents a phenanthridinone-based pharmacological agent with significant therapeutic potential. This comprehensive analysis examines the compound's mechanisms of action, focusing on its role as a poly(ADP-ribose) polymerase inhibitor and its downstream biochemical consequences.

Pharmacological Mechanisms of Action

Poly(ADP-ribose) Polymerase Inhibition Dynamics

Competitive Binding Analysis at the NAD⁺ Site

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride exhibits its primary pharmacological activity through competitive inhibition of poly(ADP-ribose) polymerase enzymes at the nicotinamide adenine dinucleotide binding site. The compound demonstrates potent inhibitory activity with an effective concentration (EC50) of 20 nanomolar, representing approximately 10,000-fold greater potency than the prototypical poly(ADP-ribose) polymerase inhibitor 3-aminobenzamide [1]. This remarkable potency underscores the compound's therapeutic relevance and mechanistic significance.

The competitive binding mechanism operates through direct competition with nicotinamide adenine dinucleotide for the enzyme's active site [2]. Crystallographic analysis reveals that 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride binds within the nicotinamide-binding pocket, forming stabilizing hydrogen bonds with the main chain of glycine-441 and the side-chain oxygen of glutamine-485 [3]. These structural interactions contribute to the compound's high binding affinity, characterized by an inhibition constant (Ki) of 140 nanomolar [3].

The tricyclic lactam core of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride provides multiple contacts within the nicotinamide subsite, establishing three conserved hydrogen bonds and extended π-sandwich stacking interactions with tyrosine residues [4]. The terminal dimethyl glycinamide moiety confers flexible van der Waals interaction propensity, enabling the compound to interact with nonpolar surfaces on either side of the nicotinamide adenine dinucleotide binding crevice [5]. This structural flexibility contributes to the compound's broad binding profile across multiple ADP-ribosyltransferases.

The concentration-dependent nature of the competitive inhibition has been demonstrated through systematic analysis of poly(ADP-ribose) polymerase retention in the presence of physiological nicotinamide adenine dinucleotide concentrations [6]. These studies reveal that retention levels follow the concentration ratio of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride to nicotinamide adenine dinucleotide, confirming the competitive mechanism and highlighting the importance of dosing considerations in therapeutic applications [6].

PARP-1 vs. PARP-2 Selectivity Profiling

Comprehensive selectivity profiling reveals that 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride exhibits limited selectivity between poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 isoforms. Both enzymes demonstrate similar inhibitory concentrations of approximately 20 nanomolar, indicating equipotent binding affinity [1] [7]. This non-selective profile distinguishes the compound from newer generation inhibitors designed for isoform-specific targeting.

The lack of selectivity between poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 stems from the structural similarity of their nicotinamide binding pockets [8]. The nicotinamide pockets of both enzymes are nearly identical, with only minor differences in their ADP-ribose binding regions [8]. The primary sequence variations that could potentially confer selectivity include the glutamate763/glutamine319 residue difference in the helical domain helix αF and the presence of tyrosine539 in the acceptor loop of poly(ADP-ribose) polymerase-2 [8].

Experimental validation using cellular target engagement assays confirms the equipotent binding of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride to both poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 in living cells [9]. These studies demonstrate that the compound binds to both targets with similar potency, supporting its classification as a non-selective poly(ADP-ribose) polymerase inhibitor [9].

The promiscuous binding profile extends beyond poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 to encompass other members of the ADP-ribosyltransferase family [5]. The flexible dimethyl glycinamide moiety enables the compound to interact with diverse local environments of various ADP-ribosyltransferases, contributing to its broad inhibitory spectrum [5]. This characteristic has implications for both therapeutic efficacy and potential off-target effects, necessitating careful consideration in clinical applications.

Downstream Biochemical Consequences

NF-κB Signaling Pathway Modulation

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride exerts significant modulatory effects on the nuclear factor kappa B signaling pathway, though these effects demonstrate notable context dependency. In cerebral ischemia models, the compound reduces nuclear factor kappa B transcriptional activity and nuclear translocation by approximately 70% [10]. This inhibitory effect on nuclear factor kappa B signaling represents a key mechanism underlying the compound's anti-inflammatory properties.

The modulation of nuclear factor kappa B signaling occurs through multiple interconnected mechanisms. Primary among these is the compound's effect on inhibitor of kappa B alpha degradation patterns. In ischemic conditions, 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride treatment results in reduced nuclear factor kappa B nuclear translocation, suggesting interference with the canonical nuclear factor kappa B activation pathway [10]. This effect correlates with decreased transcription of nuclear factor kappa B-dependent genes, including those encoding inflammatory mediators.

Paradoxically, studies in intestinal epithelial cells infected with Salmonella demonstrate that 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride enhances and prolongs nuclear factor kappa B activation by increasing inhibitor of kappa B alpha degradation and promoting nuclear translocation [11]. This opposing effect highlights the context-dependent nature of the compound's action on nuclear factor kappa B signaling and suggests that cellular environment, stimulus type, and temporal factors significantly influence the observed outcomes.

The mechanism underlying nuclear factor kappa B modulation involves direct and indirect pathways. Direct effects include interference with poly(ADP-ribose) polymerase-mediated post-translational modifications that regulate nuclear factor kappa B activity [10]. Indirect effects encompass alterations in upstream signaling cascades, including modulation of mitogen-activated protein kinase pathways and changes in cellular energy metabolism through nicotinamide adenine dinucleotide preservation [12] [11].

The cell-type specificity of nuclear factor kappa B modulation has been documented across multiple experimental systems. In lung epithelial cells, 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride suppresses nuclear factor kappa B activation, while in intestinal epithelial cells, the compound enhances nuclear factor kappa B signaling [11]. These differential effects underscore the importance of cellular context in determining the compound's pharmacological outcomes and suggest that therapeutic applications may require tissue-specific considerations.

TNF-α and IL-6 Transcriptional Regulation

The transcriptional regulation of tumor necrosis factor alpha and interleukin-6 by 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride represents a critical downstream consequence of poly(ADP-ribose) polymerase inhibition. In cerebral ischemia models, the compound demonstrates profound suppressive effects on both cytokines, with tumor necrosis factor alpha messenger ribonucleic acid expression reduced by 70% and interleukin-6 messenger ribonucleic acid expression decreased by 41% compared to vehicle-treated controls [10].

The temporal dynamics of cytokine regulation reveal distinct patterns for tumor necrosis factor alpha and interleukin-6. Tumor necrosis factor alpha protein concentrations, which increase twofold following ischemic insult, are normalized to sham levels across all tested doses of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride at 6 hours post-treatment [10]. This rapid normalization suggests direct transcriptional suppression as the primary mechanism of action.

At 24 hours post-ischemia, tumor necrosis factor alpha concentrations further increase to approximately double the 6-hour values in vehicle-treated animals [10]. Treatment with 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride produces dose-dependent reduction of this increase, though complete normalization requires higher doses [10]. The dose-response relationship follows a linear pattern with correlation coefficient of -3.491, indicating predictable and quantifiable therapeutic effects [10].

Interleukin-6 transcriptional regulation demonstrates both similarities and differences compared to tumor necrosis factor alpha. The 14-fold increase in interleukin-6 messenger ribonucleic acid following ischemia is reduced by 41% with 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride treatment [10]. However, unlike tumor necrosis factor alpha, interleukin-6 levels in treated animals remain elevated compared to naive controls, suggesting incomplete suppression of the transcriptional response [10].

The mechanism of cytokine transcriptional regulation involves both direct and indirect pathways. Direct effects include inhibition of nuclear factor kappa B-mediated transcriptional activation of cytokine genes [10]. Indirect effects encompass modulation of upstream signaling cascades and prevention of positive feedback loops between tumor necrosis factor alpha and other inflammatory mediators [10]. The compound's ability to break inflammatory amplification cycles represents a significant therapeutic advantage in conditions characterized by excessive cytokine production.

The specificity of cytokine regulation extends beyond tumor necrosis factor alpha and interleukin-6 to encompass adhesion molecules and chemokines. Intercellular adhesion molecule-1 and E-selectin messenger ribonucleic acid levels demonstrate dramatic reductions following 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride treatment [10]. These effects contribute to reduced neutrophil infiltration and tissue damage, highlighting the compound's comprehensive anti-inflammatory profile.

Paradoxical cytokine regulation has been observed in specific cellular contexts. In Salmonella-infected intestinal epithelial cells, 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride enhances interleukin-6 production in a concentration-dependent manner [11]. This enhancement correlates with increased nuclear factor kappa B activation and represents a protective response against bacterial invasion [11]. The context-dependent nature of cytokine regulation emphasizes the complexity of the compound's pharmacological profile and the importance of understanding tissue-specific responses.

The mechanistic basis for differential cytokine regulation involves multiple transcription factors and signaling pathways. While nuclear factor kappa B represents the primary regulatory mechanism, additional factors including activator protein-1, signal transducer and activator of transcription proteins, and interferon regulatory factors contribute to the overall transcriptional response [10]. The compound's effects on these multiple pathways result in complex, context-dependent outcomes that require careful consideration in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

331.1087545 g/mol

Monoisotopic Mass

331.1087545 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VHK9YBZ6SB

Dates

Last modified: 08-15-2023
1: Motta C, D'Angeli F, Scalia M, Satriano C, Barbagallo D, Naletova I, Anfuso CD, Lupo G, Spina-Purrello V. PJ-34 inhibits PARP-1 expression and ERK phosphorylation in glioma-conditioned brain microvascular endothelial cells. Eur J Pharmacol. 2015 Aug 15;761:55-64. doi: 10.1016/j.ejphar.2015.04.026. Epub 2015 Apr 28. PubMed PMID: 25934569.
2: Scalia M, Satriano C, Greca R, Stella AM, Rizzarelli E, Spina-Purrello V. PARP-1 inhibitors DPQ and PJ-34 negatively modulate proinflammatory commitment of human glioblastoma cells. Neurochem Res. 2013 Jan;38(1):50-8. doi: 10.1007/s11064-012-0887-x. Epub 2012 Sep 26. PubMed PMID: 23011206.
3: Nasrabady SE, Kuzhandaivel A, Akrami A, Bianchetti E, Milanese M, Bonanno G, Nistri A. Unusual increase in lumbar network excitability of the rat spinal cord evoked by the PARP-1 inhibitor PJ-34 through inhibition of glutamate uptake. Neuropharmacology. 2012 Sep;63(3):415-26. doi: 10.1016/j.neuropharm.2012.04.014. Epub 2012 Apr 28. PubMed PMID: 22561282.
4: Nasrabady SE, Kuzhandaivel A, Nistri A. Studies of locomotor network neuroprotection by the selective poly(ADP-ribose) polymerase-1 inhibitor PJ-34 against excitotoxic injury to the rat spinal cord in vitro. Eur J Neurosci. 2011 Jun;33(12):2216-27. doi: 10.1111/j.1460-9568.2011.07714.x. Epub 2011 May 30. PubMed PMID: 21623955.
5: Mazzone GL, Nistri A. Effect of the PARP-1 inhibitor PJ 34 on excitotoxic damage evoked by kainate on rat spinal cord organotypic slices. Cell Mol Neurobiol. 2011 Apr;31(3):469-78. doi: 10.1007/s10571-010-9640-7. Epub 2010 Dec 29. PubMed PMID: 21190076.
6: Chevanne M, Zampieri M, Caldini R, Rizzo A, Ciccarone F, Catizone A, D'Angelo C, Guastafierro T, Biroccio A, Reale A, Zupi G, Caiafa P. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line. J Cell Physiol. 2010 Feb;222(2):401-10. doi: 10.1002/jcp.21964. PubMed PMID: 19890834.
7: Huang FC. Upregulation of Salmonella-induced IL-6 production in Caco-2 cells by PJ-34, PARP-1 inhibitor: involvement of PI3K, p38 MAPK, ERK, JNK, and NF-kappaB. Mediators Inflamm. 2009;2009:103890. doi: 10.1155/2009/103890. Epub 2010 Feb 24. PubMed PMID: 20204057; PubMed Central PMCID: PMC2828125.
8: Pyriochou A, Olah G, Deitch EA, Szabó C, Papapetropoulos A. Inhibition of angiogenesis by the poly(ADP-ribose) polymerase inhibitor PJ-34. Int J Mol Med. 2008 Jul;22(1):113-8. PubMed PMID: 18575783.
9: Szijártó A, Batmunkh E, Hahn O, Mihály Z, Kreiss A, Kiss A, Lotz G, Schaff Z, Váli L, Blázovics A, Geró D, Szabó C, Kupcsulik P. Effect of PJ-34 PARP-inhibitor on rat liver microcirculation and antioxidant status. J Surg Res. 2007 Sep;142(1):72-80. Epub 2007 Jul 5. PubMed PMID: 17612561.
10: Andrási TB, Blázovics A, Szabó G, Vahl CF, Hagl S. Poly(ADP-ribose) polymerase inhibitor PJ-34 reduces mesenteric vascular injury induced by experimental cardiopulmonary bypass with cardiac arrest. Am J Physiol Heart Circ Physiol. 2005 Jun;288(6):H2972-8. Epub 2005 Jan 28. PubMed PMID: 15681711.

Explore Compound Types